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Compound of Interest

4-(2-Bromophenyl)-1,3-thiazol-2-
Compound Name:

amine
CAS No.: 103965-99-7
Cat. No.: B009057

Get Quote

Executive Summary

4-(2-Bromophenyl)-1,3-thiazol-2-amine is a bifunctional heterocyclic scaffold used primarily
as an intermediate in the synthesis of kinase inhibitors and antimicrobial agents. Its utility stems
from the orthogonal reactivity of its functional groups: the nucleophilic C2-amine and the
electrophilic C2'-aryl bromide.

While the average molecular weight is often cited in safety data sheets, high-resolution mass
spectrometry (HRMS) and quantitative analysis require precise knowledge of its isotopic
distribution, particularly due to the presence of bromine.

Molecular Weight & Isotopic Profile

For researchers using Mass Spectrometry (LC-MS/GC-MS), the "average" molecular weight is
insufficient. Bromine exists as two stable isotopes,

and
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, ina nearly 1:1 ratio (50.69% : 49.31%). This creates a distinct "doublet” signature in the mass
spectrum.

Parameter Value Notes

Chemical Formula

) Used for molarity calculations
Average Molecular Weight 255.14 g/mol o
(stoichiometry).

Monoisotopic Mass (
253.9513 Da The base peak (M) in HRMS.

)

Isotopic Mass (
255.9493 Da The (M+2) peak in HRMS.

)

C:42.37%, H: 2.77%, Br:

Elemental Composition
31.32%, N: 10.98%, S: 12.57%

Mass Spectrometry Interpretation

In a low-resolution MS (ESI+ or El), you will not see a single peak at 255.1. Instead, you will
observe two peaks of nearly equal intensity separated by 2 mass units:

e m/z 254 (M+H, containing

)

e m/z 256 (M+H, containing

This 1:1 isotopic pattern is the primary diagnostic confirmation of the bromine atom's presence
in the synthesized scaffold.

Synthesis Protocol (Hantzsch Thiazole Synthesis)

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009057?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The most robust route to this compound is the Hantzsch Thiazole Synthesis, which involves the
condensation of an

-haloketone with thiourea.

Reaction Pathway

The synthesis utilizes 2-bromo-1-(2-bromophenyl)ethan-1-one (phenacyl bromide derivative)
and thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom on the

-carbon, followed by cyclization and dehydration.
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Figure 1: Hantzsch synthesis pathway for the target aminothiazole.

Step-by-Step Methodology

o Reagent Preparation: Dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in absolute
ethanol (0.5 M concentration).

» Addition: Add thiourea (1.1 eq) to the stirring solution. The slight excess ensures complete
consumption of the bromoketone.

o Reflux: Heat the mixture to reflux (

) for 2—4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting
bromoketone spot (

) should disappear, replaced by a more polar fluorescent spot (

).

e Workup:
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[e]

Cool the reaction mixture to room temperature.

o

The hydrobromide salt of the product may precipitate directly.

[¢]

Basify with aqueous

or

to pH 8-9 to liberate the free base.

[¢]

The solid product will precipitate. Filter and wash with cold water.

 Purification: Recrystallize from ethanol/water or purify via flash column chromatography
(Silica gel, 0-5% MeOH in DCM).

Physicochemical & Spectral Characterization
NMR Spectroscopy Expectations

Unlike the para-substituted isomer (which shows a symmetric AA'BB' aromatic system), the
ortho-substitution breaks symmetry, resulting in a complex aromatic region.

e NMR (400 MHz, DMSO-
):
o 7.0-7.2 ppm (2H, br s):
protons (Exchangeable with

).

o 7.3-7.8 ppm (4H, m): Aromatic protons of the 2-bromophenyl ring. Expect a multiplet due
to overlapping signals of H-3', H-4', H-5', and H-6'. The H-3' proton (adjacent to Br) will be
the most deshielded aromatic signal.

o ~7.1 ppm (1H, s): Thiazole C5-H proton. This is a characteristic singlet.

Solubility Profile

e Soluble: DMSO, DMF, Methanol (hot), Ethyl Acetate.
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 Insoluble: Water (neutral pH), Hexanes.

» Note: Solubility in water increases significantly at pH < 2 due to protonation of the thiazole
nitrogen or the exocyclic amine.

Strategic Applications in Drug Discovery
This molecule is a "linchpin” scaffold because it allows for divergent synthesis:

e Suzuki-Miyaura Coupling: The C-Br bond at the ortho position is sterically hindered but
reactive under palladium catalysis. It is used to couple the thiazole to other aryl systems,
creating biaryl cores common in kinase inhibitors.

o Amide Coupling/Urea Formation: The

group is a nucleophile. It can be acylated to form amides or reacted with isocyanates to form
ureas, modulating lipophilicity and H-bond donor/acceptor profiles.

Handling & Safety

e Hazard: Irritant (Skin/Eye/Respiratory).[1]
o Storage: Store under inert atmosphere (Argon/Nitrogen) at

to prevent oxidation of the amine, which can darken the solid over time.
References
e Hantzsch Thiazole Synthesis Mechanism & Scope.Organic Chemistry Portal. [Link]
« |sotopic Distribution of Bromine in Mass Spectrometry.Chemistry LibreTexts. [Link]

» Synthesis and biological activity of 4-(aryl)-thiazol-2-amine derivatives.BMC Chemistry (via
NIH). [Link] (Note: This reference primarily discusses the para-isomer, but the synthetic
protocol is identical for the ortho-isomer described here.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Amino-4-(4-bromophenyl)thiazole | 2103-94-8 [chemicalbook.com]

e To cite this document: BenchChem. [High-Precision Characterization: 4-(2-
Bromophenyl)-1,3-thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009057/docs#high-precision-characterization-4-2-
bromophenyl-1-3-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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